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molecular formula C10H12BrNO2 B8800705 3-bromo-N-methoxy-N,2-dimethylbenzamide

3-bromo-N-methoxy-N,2-dimethylbenzamide

Cat. No. B8800705
M. Wt: 258.11 g/mol
InChI Key: RLIMKKTUPNKGJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07338960B2

Procedure details

To a solution of 3-bromo-2-methyl benzoic acid (430 mg, 2.00 mmol) in anhydrous DCM, under nitrogen at ambient temperature was added N,O-dimethylhydroxylamine hydrochloride (215 mg, 2.20 mmol), pyridine (0.18 mL, 2.23 mmol) and CBr4 (662 mg, 2.00 mmol). Triphenyl phosphine (576 mg, 2.20 mmol) was added portion-wise over 10 min and the resulting mixture stirred at ambient temperature for 2.5 h. The reaction mixture then reduced under vacuum and purified by SPE (silica, 10 g cartridge) eluting with cyclohexane:EtOAc (gradient 99:1 to 4:1) to afford the title compound as a colourless oil (310 mg).
Quantity
430 mg
Type
reactant
Reaction Step One
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
215 mg
Type
reactant
Reaction Step One
Quantity
0.18 mL
Type
reactant
Reaction Step One
Name
Quantity
662 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
576 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([CH3:11])=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5](O)=[O:6].Cl.[CH3:13][NH:14][O:15][CH3:16].N1C=CC=CC=1.C(Br)(Br)(Br)Br.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>C(Cl)Cl>[Br:1][C:2]1[C:3]([CH3:11])=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([N:14]([CH3:13])[O:15][CH3:16])=[O:6] |f:1.2|

Inputs

Step One
Name
Quantity
430 mg
Type
reactant
Smiles
BrC=1C(=C(C(=O)O)C=CC1)C
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
215 mg
Type
reactant
Smiles
Cl.CNOC
Name
Quantity
0.18 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
662 mg
Type
reactant
Smiles
C(Br)(Br)(Br)Br
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
576 mg
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture stirred at ambient temperature for 2.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purified by SPE (silica, 10 g cartridge)
WASH
Type
WASH
Details
eluting with cyclohexane

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
BrC=1C(=C(C(=O)N(OC)C)C=CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 310 mg
YIELD: CALCULATEDPERCENTYIELD 60.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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